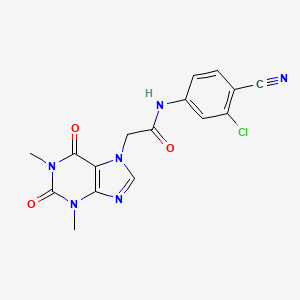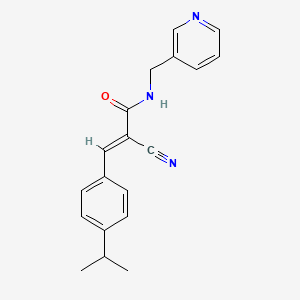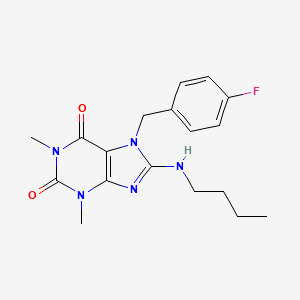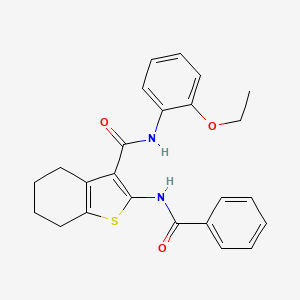![molecular formula C16H17BrN4OS B11668297 N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B11668297.png)
N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-1-(4-bromofenil)etilidén]-2-[(4,6-dimetil-2-pirimidinil)tio]acetohidrazida es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en diversos campos de la investigación científica. Este compuesto presenta un grupo bromofenilo, un grupo pirimidinil y un fragmento de acetohidrazida, lo que lo convierte en un tema de interés para químicos e investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-1-(4-bromofenil)etilidén]-2-[(4,6-dimetil-2-pirimidinil)tio]acetohidrazida normalmente implica la condensación de 4-bromoacetofenona con 4,6-dimetil-2-tiopirimidina-5-carbohidrazida en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en un disolvente como el etanol o el metanol, y el producto se purifica mediante recristalización o cromatografía.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar disolventes y reactivos de calidad industrial y emplear técnicas de purificación a gran escala como la destilación o la cromatografía a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-1-(4-bromofenil)etilidén]-2-[(4,6-dimetil-2-pirimidinil)tio]acetohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El átomo de bromo en el grupo bromofenilo se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógenos.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados yodados u otros sustituidos.
Aplicaciones Científicas De Investigación
N'-[(E)-1-(4-bromofenil)etilidén]-2-[(4,6-dimetil-2-pirimidinil)tio]acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se estudia por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-1-(4-bromofenil)etilidén]-2-[(4,6-dimetil-2-pirimidinil)tio]acetohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o interactuar con receptores celulares, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-1-(4-bromofenil)etilidén]-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetohidrazida
- N'-[(E)-1-(4-bromofenil)etilidén]-2-(1-naftil)acetohidrazida
- N'-[(E)-1-(4-bromofenil)etilidén]-2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]acetohidrazida
Unicidad
N'-[(E)-1-(4-bromofenil)etilidén]-2-[(4,6-dimetil-2-pirimidinil)tio]acetohidrazida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C16H17BrN4OS |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H17BrN4OS/c1-10-8-11(2)19-16(18-10)23-9-15(22)21-20-12(3)13-4-6-14(17)7-5-13/h4-8H,9H2,1-3H3,(H,21,22)/b20-12+ |
Clave InChI |
XARLZQMZRVQSRI-UDWIEESQSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Br)C |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B11668227.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11668251.png)


![2-{[3-(diphenylamino)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11668276.png)

![(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11668288.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11668294.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668298.png)
![3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol](/img/structure/B11668301.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668309.png)


